molecular formula C18H26N2O6S B2718921 Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate CAS No. 899979-57-8

Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate

Cat. No.: B2718921
CAS No.: 899979-57-8
M. Wt: 398.47
InChI Key: NOCHARVXPLQIOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-methoxy benzene sulfonyl chloride and ethyl piperidine-4-carboxylate were reacted to produce ethyl 1- [ (4-methoxyphenyl) sulfonyl] piperidine-4-carboxylate . The reaction was monitored by TLC and the pH was maintained by adding aqueous Na2CO3 solution .

Scientific Research Applications

Synthesis of Anticancer Agents

A study focused on the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as potential anticancer agents. The research outlined the process of synthesizing various derivatives, with certain compounds exhibiting strong anticancer activities in preliminary tests, underscoring the potential therapeutic applications of these compounds in cancer treatment (Rehman et al., 2018).

Palladium-Catalyzed Aminocarbonylation

Another research explored the use of piperidines possessing ester functionality, like Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate, as N-nucleophiles in palladium-catalyzed aminocarbonylation. This process highlighted the compound's utility in synthesizing carboxamides and ketocarboxamides, which are essential intermediates in organic synthesis and pharmaceutical development (Takács et al., 2014).

Influence of Solvent on Regioselectivity

Research investigating the effect of the solvent on the regioselectivity of sulfoxide thermolysis in β-Amino-α-sulfinyl esters, including those related to ethyl piperidine-4-carboxylate, provided insights into how solvent choice can impact chemical reactions' outcomes. This study is crucial for designing and optimizing chemical syntheses involving similar compounds (Bänziger et al., 2002).

Biological Activities and Structure-Activity Relationship

A study on the synthesis of new sulfonyl hydrazones bearing piperidine derivatives, including the examination of their antioxidant capacity and anticholinesterase activity, sheds light on the compound's potential for treating conditions related to oxidative stress and cholinesterase inhibition. This research underscores the importance of structural characteristics in determining the biological activities of such compounds (Karaman et al., 2016).

Properties

IUPAC Name

ethyl 1-[2-[(4-methoxybenzoyl)amino]ethylsulfonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6S/c1-3-26-18(22)15-8-11-20(12-9-15)27(23,24)13-10-19-17(21)14-4-6-16(25-2)7-5-14/h4-7,15H,3,8-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCHARVXPLQIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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